molecular formula C18H15ClN4O2S2 B3410315 N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide CAS No. 896367-78-5

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide

Cat. No.: B3410315
CAS No.: 896367-78-5
M. Wt: 418.9 g/mol
InChI Key: UCOCMVIKFDTNHK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolo-thiazole core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound exhibits antioxidant properties, which further enhance its biochemical significance .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound can alter the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further studied for their pharmacological properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazolo-thiazole core, followed by the introduction of the chlorophenyl and benzenesulfonamide groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolo-thiazole core is particularly noteworthy for its potential therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCMVIKFDTNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
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N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Reactant of Route 3
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N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Reactant of Route 6
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide

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